molecular formula C23H26N2O5S B2482197 (E)-3-(2,5-dimethoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one CAS No. 848175-81-5

(E)-3-(2,5-dimethoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one

Cat. No. B2482197
CAS RN: 848175-81-5
M. Wt: 442.53
InChI Key: NWJCDENRZBNXRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of elemental analyses, IR, 1H-NMR, 13C-NMR spectral data, and mass spectroscopy to establish structures. For example, novel sulfonamides carrying a biologically active 3,4-dimethoxyphenyl moiety have been designed and synthesized, demonstrating the complexity and the careful analytical approaches required for such molecules (Ghorab et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. This detailed structural information is crucial for understanding the interaction of these compounds with biological targets. For instance, the molecular structure of a similar compound, "(E)-1-(3-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one," has been determined, showcasing the importance of structural analysis in the development of biologically active compounds (Escobar et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving such compounds can be complex and highly specific, often requiring precise conditions for optimal yields. For instance, the conjugate addition of allylic and prop-2-ynylic alcohols to 3-halogeno-1-phenylsulfonylprop-1-enes, followed by efficient cyclization, illustrates the intricate reactions such compounds can undergo (Giovannini & Petrini, 1997).

Scientific Research Applications

Synthesis Methodologies

Research in the field of organic chemistry has led to the development of novel synthesis methodologies for compounds containing sulfonyl and dimethoxyphenyl groups. For instance, asymmetric cyclopropanation has been used to synthesize enantiomerically pure compounds with potential as GABA_B antagonists (Midura & Mikołajczyk, 2002). Furthermore, the synthesis of sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety as VEGFR-2 inhibitors showcases the application in anticancer research (Ghorab et al., 2016).

Biological Evaluation

Several studies have focused on evaluating the biological activities of compounds with dimethoxyphenyl and sulfonyl functionalities. Novel sulfonamides have been designed and synthesized, showing good activity as cytotoxic agents against various cancer cell lines, highlighting their potential in anticancer therapy (Ghorab et al., 2016). Similarly, the synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists underlines the importance of such compounds in developing therapies targeting specific receptors (Yan et al., 2006).

Development of Novel Compounds

The exploration of novel compounds with specified functional groups has led to the identification of molecules with promising biological effects. For instance, chrysin-based sulfonylpiperazines have been synthesized and investigated for their in vitro free radical scavenging potential and cytotoxic efficacies, demonstrating the potential of such compounds in antioxidant and anticancer applications (Patel et al., 2019).

properties

IUPAC Name

(E)-3-(2,5-dimethoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c1-29-21-9-10-22(30-2)20(18-21)8-11-23(26)24-13-15-25(16-14-24)31(27,28)17-12-19-6-4-3-5-7-19/h3-12,17-18H,13-16H2,1-2H3/b11-8+,17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJCDENRZBNXRM-OENGIGCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C(=O)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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